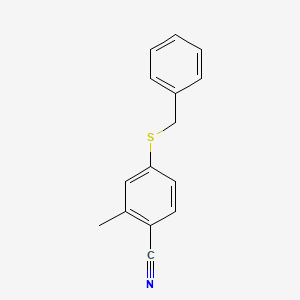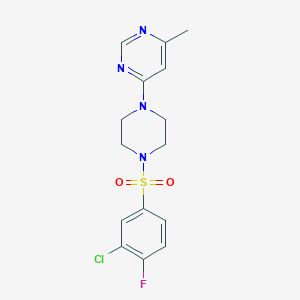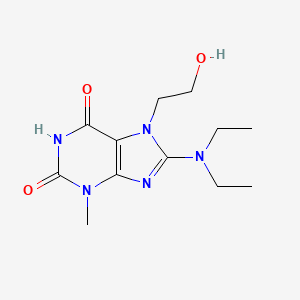
8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O3 and its molecular weight is 281.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses and Biological Activities
Research on compounds structurally related to "8-(diethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" has led to the discovery of new heterocycles with significant antitumor activity and vascular relaxing effects. For instance, novel purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, showing activity against P388 leukemia, although no potent vascular relaxing effects were observed in some of the triazino[3,2-f]purines (T. Ueda et al., 1987).
Cardiovascular Activity
Synthesis and evaluation of cardiovascular activities have been conducted on derivatives of purine-diones. For example, certain 8-alkylamino substituted derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with noted hypotensive activities for specific analogues. This research highlights the potential therapeutic applications of these compounds in cardiovascular diseases (G. Chłoń-Rzepa et al., 2004).
Chemical Structure and Interactions
Studies on the chemical structure and interactions of related compounds have provided insights into the molecular geometry and hydrogen bonding capabilities, which are essential for understanding their biological activities. The investigation of the crystal structure of an 8-benzylamino substituted compound revealed specific conformational features and hydrogen bond networks, contributing to the understanding of how these compounds interact at the molecular level (Z. Karczmarzyk et al., 1995).
Antimicrobial and Antifungal Activities
Further research into the synthesis of 8-amino derivatives has led to the discovery of compounds with notable antimicrobial and antifungal activities. These activities suggest potential applications of these compounds in treating infections caused by Staphylococcus aureus and Candida albicans, offering a promising avenue for the development of new antimicrobial agents (M. Romanenko et al., 2016).
Properties
IUPAC Name |
8-(diethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-4-16(5-2)11-13-9-8(17(11)6-7-18)10(19)14-12(20)15(9)3/h18H,4-7H2,1-3H3,(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAKAVWMPUXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)
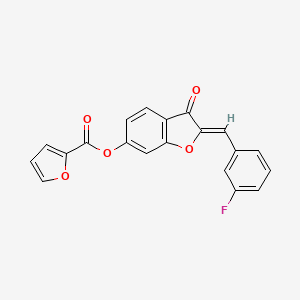


![(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide](/img/structure/B2672405.png)


![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)

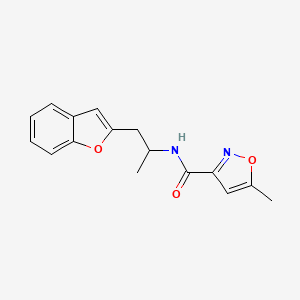

![3-(2-methoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672419.png)
